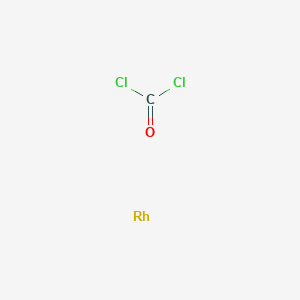
Rhodium carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh₂Cl₂(CO)₄. It is a red-brown volatile solid that is soluble in nonpolar organic solvents. This compound is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
Vorbereitungsmethoden
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide. The reaction follows this idealized redox equation: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{CO} \rightarrow \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{COCl}_2 + 6 \text{H}_2\text{O} ] This method was first developed by Walter Hieber .
Analyse Chemischer Reaktionen
Rhodium carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with triphenylphosphine to form bis(triphenylphosphine)this compound[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 4 \text{PPh}_3 \rightarrow 2 \text{trans-RhCl(CO)(PPh}_3)_2 + 2 \text{CO} ]
Formation of Dichloride Anion: With chloride salts, it forms the dichloride anion[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{Cl}^- \rightarrow 2 \text{cis-[RhCl}_2(\text{CO})_2]^- ]
Reaction with Acetylacetone: It reacts to give dicarbonyl(acetylacetonato)rhodium(I).
Wissenschaftliche Forschungsanwendungen
Rhodium carbonyl chloride is widely used in scientific research due to its catalytic properties. It is employed in:
Homogeneous Catalysis: It serves as a precursor to other rhodium carbonyl complexes used in various catalytic processes.
Organic Synthesis: It is used in the synthesis of specialized pyridine derivatives, demonstrating potential for creating complex molecular architectures useful in drug discovery and material science.
Industrial Applications: It is used in the recovery of rhodium from spent catalysts, which is significant due to the scarcity and high market price of rhodium.
Wirkmechanismus
The mechanism of action of rhodium carbonyl chloride involves its ability to form complexes with various ligands. For example, it reacts with Lewis bases to form adducts such as RhCl(CO)₂:B. The enthalpy change for these reactions has been studied, providing insights into the donor strength of different ligands .
Vergleich Mit ähnlichen Verbindungen
Rhodium carbonyl chloride can be compared with other rhodium complexes such as:
Wilkinson’s Catalyst (Chloridotris(triphenylphosphine)rhodium(I)): This compound is widely used as a catalyst for hydrogenation of alkenes.
Rhodium(III) Acetate: Used in various catalytic processes, but differs in its coordination chemistry and reactivity.
This compound is unique due to its ability to form a variety of complexes with different ligands, making it versatile in both research and industrial applications.
Eigenschaften
CAS-Nummer |
14523-22-9 |
|---|---|
Molekularformel |
C4Cl2O4Rh2-2 |
Molekulargewicht |
388.75 g/mol |
IUPAC-Name |
carbon monoxide;rhodium;dichloride |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |
InChI-Schlüssel |
MCZSLXCABFHUSS-UHFFFAOYSA-L |
SMILES |
C(=O)(Cl)Cl.[Rh] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















